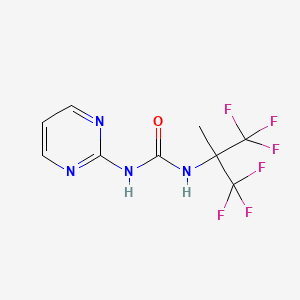![molecular formula C21H18FN3O2S B11621827 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621827.png)
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-シアノ-4-(2-フルオロフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}-N-(4-メチルフェニル)アセトアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、シアノ基、フルオロフェニル基、テトラヒドロピリジニル部分を含むユニークな構造を特徴としており、化学研究や産業用途において興味深い対象となっています。
準備方法
合成経路と反応条件
2-{[3-シアノ-4-(2-フルオロフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}-N-(4-メチルフェニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれます。
テトラヒドロピリジニルコアの形成: この段階では、適切な前駆体を酸性または塩基性条件下で環化させて、テトラヒドロピリジニル環を形成します。
シアノ基の導入: シアノ基は、シアン化物塩を用いた求核置換反応によって導入できます。
フルオロフェニル基の結合: この段階では、通常、鈴木カップリングやヘックカップリングなどのカップリング反応を用いて、フルオロフェニル基をコア構造に結合させます。
スルファニル結合の形成: スルファニル基は、チオール化反応によって導入され、通常、チオール試薬を使用します。
アセトアミドの形成: 最後の段階では、無水酢酸または塩化アセチルを用いたアシル化反応によって、アセトアミド基を形成します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成段階を最適化する必要があるでしょう。これには、反応条件をより適切に制御するために連続フロー反応器を使用したり、反応を工業規模に拡大したりすることが含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、シアノ基を標的にして、アミンに変換することができます。
置換: フルオロフェニル基は、求電子置換反応に参加することができます。
加水分解: アセトアミド基は、酸性または塩基性条件下で加水分解して、対応するカルボン酸とアミンを形成することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(mCPBA)を穏やかな条件下で用います。
還元: 水素化リチウムアルミニウム(LiAlH4)または触媒的加水素化を用います。
置換: ルイス酸触媒の存在下で、臭素または塩素などのハロゲン化剤を用います。
加水分解: 高温の水溶液中の酸(HCl)または塩基(NaOH)を用います。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: ハロゲン化誘導体。
加水分解: カルボン酸とアミン。
科学研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、さまざまな官能基変換を可能にするため、有機合成において貴重です。
生物学
生物学的研究では、この化合物の誘導体は、シアノ基とフルオロフェニル基の存在により、酵素阻害剤または受容体モジュレーターとしての可能性を探求することができます。これらの基は、生物学的標的に結合することが知られています。
医学
潜在的な医薬品の応用には、新しい医薬品の開発が含まれます。この化合物の構造は、特定の酵素または受容体を標的とする創薬プログラムの候補であることを示唆しています。
工業
工業部門では、この化合物は、新しい材料の開発や、農薬やその他の特殊化学品の合成における中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the cyano and fluorophenyl groups, which are known to interact with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
2-{[3-シアノ-4-(2-フルオロフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}-N-(4-メチルフェニル)アセトアミドがその効果を発揮する機序は、その特定の用途によって異なります。一般に、シアノ基は電子求引基として作用し、分子の反応性に影響を与えます。フルオロフェニル基は、疎水性相互作用と水素結合を通じて、生物学的標的への結合親和性を高めることができます。スルファニル基は、酸化還元反応に関与し、酵素や受容体の活性を調節する可能性があります。
類似化合物の比較
類似化合物
- 2-{[3-シアノ-6-(4-フルオロフェニル)-4-(トリフルオロメチル)-2-ピリジニル]スルファニル}-N-(3-メチルフェニル)アセトアミド
- 2-{[3-シアノ-6-(4-メトキシフェニル)-4-(トリフルオロメチル)-2-ピリジニル]スルファニル}-N-フェニルアセトアミド
独自性
類似の化合物と比較して、2-{[3-シアノ-4-(2-フルオロフェニル)-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}-N-(4-メチルフェニル)アセトアミドは、分子の官能基の特定の組み合わせとその位置が独特であるため、独特です。このユニークな構造は、異なる化学反応性と生物活性を生み出し、研究や産業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H18FN3O2S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H18FN3O2S/c1-13-6-8-14(9-7-13)24-20(27)12-28-21-17(11-23)16(10-19(26)25-21)15-4-2-3-5-18(15)22/h2-9,16H,10,12H2,1H3,(H,24,27)(H,25,26) |
InChIキー |
PKOKRLMVDFPMAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11621745.png)

![4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11621752.png)

![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11621779.png)
![N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B11621784.png)
![(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11621792.png)
![N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11621795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)
![2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11621800.png)
![ethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11621806.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11621816.png)
